molecular formula C16H21NO3 B056883 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol CAS No. 76275-54-2

1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol

Cat. No.: B056883
CAS No.: 76275-54-2
M. Wt: 275.34 g/mol
InChI Key: HPONWSWGUSLIJB-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol, widely known as Propranolol, is a non-selective β-adrenergic receptor antagonist that serves as a critical compound in cardiovascular and neurological research . Its primary mechanism of action involves the competitive blockade of β1- and β2-adrenergic receptors, leading to effects such as reduced heart rate, vasoconstriction, and inhibition of angiogenic factors . Researchers utilize Propranolol as a tool to investigate mechanisms for managing hypertension, angina, cardiac arrhythmias, and for the prophylaxis of migraine headaches . It is also studied in the context of anxiety and tremor . The compound is synthesized from 1-naphthol, which is first reacted with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to yield Propranolol . This naphthalene-containing molecule has a molecular weight of 259.34 g/mol, a melting point of 96°C, and features a single chiral center . Propranolol is noted for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), making it a compound of interest in studies of drug-induced phospholipidosis, a form of drug toxicity characterized by phospholipid accumulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-13(18)10-20-16-14-6-4-3-5-12(14)7-8-15(16)19/h3-8,11,13,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONWSWGUSLIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=CC2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183784
Record name 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-54-2
Record name 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76275-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Intermediate Preparation

The synthesis begins with naphthalen-2-ol (β-naphthol) reacting with epichlorohydrin under alkaline conditions. A representative procedure involves:

  • Reactants : β-naphthol (1.0 equiv), epichlorohydrin (2.5 equiv), NaOH (10% w/v).

  • Conditions : 60°C, 6 h, ethanol/water (3:1 v/v).

  • Product : 1,2-Epoxy-3-(naphthalen-2-yloxy)propane (yield: 78–82%).

This step requires careful pH control to minimize hydrolysis of the epoxide ring.

Amine Coupling Reaction

The epoxide intermediate undergoes ring-opening with isopropylamine:

  • Reactants : Epoxide (1.0 equiv), isopropylamine (3.0 equiv).

  • Conditions : 40°C, 24 h, anhydrous ethanol.

  • Workup : Neutralization with HCl, extraction with dichloromethane, solvent evaporation.

Critical Parameters :

  • Excess amine ensures complete epoxide conversion.

  • Temperature >50°C promotes racemization, necessitating strict thermal control.

Industrial Manufacturing Processes

Scale-up adaptations focus on cost-efficiency and throughput:

Parameter Laboratory Scale Industrial Process
Reactor TypeBatch (Glass)Continuous Flow
Solvent SystemEthanol/WaterRecycled Tetrahydrofuran
Yield75–80%88–92%
Purity95% (HPLC)98.5% (HPLC)

Industrial protocols (e.g., AT266080B) employ catalytic hydrogenation to reduce residual ketone byproducts, achieving near-quantitative conversion.

Reaction Optimization and Catalytic Systems

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate epoxide-amine coupling but complicate purification. Ethanol remains preferred for its balance of reactivity and ease of removal.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) increases reaction rate by 40%.

  • Microwave Assistance : Reduces coupling time from 24 h to 2 h at 80°C.

Purification and Characterization Techniques

Crystallization

The crude product is recrystallized from a hexane/ethyl acetate mixture (3:1), yielding white needles with a melting point of 49–51°C.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: CH₂Cl₂/MeOH (9:1).

  • HPLC Analysis : C18 column, 70:30 H₂O/ACN + 0.1% TFA, retention time = 6.2 min.

Spectroscopic Characterization

Technique Data
¹H NMR δ 7.8–7.2 (m, 7H, naphthyl), δ 4.1 (m, 1H, CH), δ 1.2 (d, 6H, CH(CH₃)₂)
IR 3380 cm⁻¹ (O-H), 1590 cm⁻¹ (C-N), 1245 cm⁻¹ (C-O-C)

Comparative Analysis of Synthetic Routes

Epoxide vs. Alkylation Routes

Metric Epoxide Route Alkylation Route
Total Steps23
Overall Yield70%55%
Stereopurity98% eeRacemic
Byproduct Formation<5%15–20%

The epoxide method’s superiority in stereochemical control makes it the industry standard .

Chemical Reactions Analysis

1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol is in the field of medicinal chemistry, where it may serve as a lead compound for the development of new pharmaceuticals. Its structural similarity to known β-blockers suggests potential cardiovascular applications.

Case Studies

  • Cardiovascular Research
    • A study explored the effects of β-blockers on heart function, indicating that compounds similar to 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol could potentially be developed to treat conditions such as hypertension and angina pectoris. These drugs work by blocking adrenergic receptors, leading to reduced heart rate and blood pressure .
  • Antihypertensive Agents
    • Research has shown that compounds with similar structural motifs can exhibit antihypertensive properties. The presence of the isopropylamino group may enhance selectivity towards β1-adrenergic receptors, which are crucial in managing blood pressure .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems could lead to applications in treating neurological disorders.

Case Studies

  • Cognitive Enhancement
    • Preliminary investigations into similar compounds have indicated possible cognitive-enhancing effects, suggesting that 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol might influence memory and learning processes .
  • Anxiolytic Effects
    • Some derivatives of naphthalene-based compounds have been studied for their anxiolytic effects, indicating a potential role for this compound in anxiety management therapies .

Biochemical Research

The biochemical properties of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol make it suitable for studies involving enzyme inhibition or receptor binding assays.

Case Studies

  • Enzyme Inhibition Studies
    • Research on similar compounds has revealed their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme-modulating effects .
  • Receptor Binding Assays
    • Binding affinity studies could provide insights into how this compound interacts with various receptors, including adrenergic and serotonin receptors, which are critical in pharmacological responses .

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to beta-blockers and other naphthalene derivatives:

Compound Core Structure Substituents Molecular Formula
Target Compound Naphthalene -OH (C1), -OCH₂CH(OH)CH₂NHCH(CH₃)₂ (C1) C₁₆H₂₁NO₃
Atenolol Benzene -OCH₂CH(OH)CH₂NHCH(CH₃)₂ (C4), -CH₂CONH₂ (C4) C₁₄H₂₂N₂O₃
Esmolol Hydrochloride Benzene -OCH₂CH(OH)CH₂NHCH(CH₃)₂ (C4), -COOCH₃ (C4) C₁₆H₂₅NO₄·HCl
Metoprolol (MPL) Benzene -OCH₂CH(OH)CH₂NHCH(CH₃)₂ (C4), -OCH₂CH₂OCH₃ (C1) C₁₅H₂₅NO₃
α-Hydroxymetoprolol (α-HMPL) Benzene -OCH₂CH(OH)CH₂NHCH(CH₃)₂ (C4), -CH(OH)COOH (C1) C₁₅H₂₅NO₄
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthalene -OH (C2), -CH₂CH(NHCH₃)CH₂-thiophene (C1) C₁₈H₁₉NO₃S

Key Observations :

  • The naphthalene core increases aromatic surface area compared to benzene, likely enhancing lipophilicity (logP) and membrane permeability.
  • The isopropylamino-propoxy chain is conserved across beta-blockers, critical for β1-adrenergic receptor antagonism .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

Beta-blockers like atenolol selectively inhibit β1-adrenergic receptors, reducing cardiac output and blood pressure. For example:

  • Atenolol: IC₅₀ = 0.7 µM (β1), >50 µM (β2) .
  • Metoprolol : IC₅₀ = 0.1 µM (β1), 1.2 µM (β2) .
  • Target Compound : Predicted to have intermediate β1 affinity due to steric hindrance from naphthalene.

Metabolic Stability and Degradation

Metoprolol undergoes hepatic metabolism via CYP2D6, producing chiral transformation products (TPs) like α-HMPL (m/z 284.1858) and O-demethylmetoprolol (m/z 254.1755) . The naphthalene-based compound may exhibit slower degradation due to higher metabolic resistance, though specific data are lacking.

Physicochemical Properties

Property Target Compound Atenolol Esmolol HCl
Molecular Weight 299.35 g/mol 266.34 g/mol 331.83 g/mol
logP (Predicted) ~2.1 0.16 1.8
Water Solubility Low High Moderate

Toxicological Considerations

Naphthalene derivatives are associated with respiratory and hepatic toxicity in humans and animals .

  • Reactive Oxygen Species (ROS) Generation : Common with polycyclic aromatics.
  • Environmental Persistence : Microalgae degrade metoprolol into stable TPs ; similar pathways may apply.

Biological Activity

1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol, with the molecular formula C16H21NO3, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 76275-54-2

The biological activity of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of hydroxyl and amino groups facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity. This compound has been studied for its effects on cellular processes and enzyme interactions, particularly in cardiovascular contexts due to similarities with beta-blockers .

Cardiovascular Effects

Research indicates that compounds structurally related to beta-blockers may exhibit cardioprotective effects. The potential applications of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol in treating cardiovascular diseases are under investigation, focusing on its ability to influence heart rate and blood pressure regulation through adrenergic receptor modulation.

Cytotoxicity Studies

A study highlighted the cytotoxic effects of naphthalene derivatives, suggesting that 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol may exhibit similar properties. The compound's interaction with cytochrome P450 enzymes, particularly CYP1A1, has been noted to lead to toxic effects in certain cellular models. For instance, naphthalene was shown to reduce cellular glutathione levels significantly, indicating a potential mechanism for inducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol, it is useful to compare it with established beta-blockers such as propranolol and metoprolol.

Compound NameStructure SimilarityPrimary UseNotable Effects
PropranololHighHypertension, anxietyNon-selective beta-blocker
MetoprololModerateHypertension, heart failureSelective for β1 receptors
1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-olHighPotential cardiovascular agentModulates adrenergic activity

Case Studies and Research Findings

Several studies have explored the biological activities of naphthalene derivatives:

  • Cytotoxicity in Eukaryotic Models : Research demonstrated that naphthalene exposure in cells expressing CYP1A1 resulted in significant cytotoxicity correlated with protein binding and decreased glutathione levels .
  • Antimicrobial Testing : While direct studies on this specific compound are sparse, related naphthalene derivatives have shown promising antimicrobial activity against a range of pathogens, suggesting potential avenues for therapeutic application .
  • Therapeutic Applications : The structural characteristics of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol may provide insights into developing new therapeutic agents targeting cardiovascular diseases or other conditions influenced by adrenergic signaling.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Base (K₂CO₃)1.2–1.5 eqMinimizes hydrolysis of epoxide intermediates
Reaction Time4–6 hoursReduces dimerization of naphthol
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)Achieves >95% purity

Basic Question: How can researchers design toxicity studies for this compound, and what endpoints should be prioritized?

Methodological Answer:
Toxicological profiling should follow systematic review frameworks (e.g., ATSDR guidelines) , with emphasis on:

  • Exposure Routes : Prioritize inhalation, oral, and dermal routes based on occupational or environmental relevance .
  • Endpoints : Include hepatic, renal, and hematological effects (Table B-1 in ). For example:
    • Hepatic : Measure ALT/AST levels in rodent models after 28-day exposure.
    • Hematological : Monitor erythrocyte count and hemoglobin degradation .
  • Dose-Response : Use OECD TG 407 guidelines for subchronic toxicity testing, with doses ranging from 10–300 mg/kg .

Q. Table 2: Key Toxicity Endpoints

SystemBiomarkerThreshold (Rodent)
HepaticALT>50 U/L (indicative of injury)
RenalBUN>30 mg/dL
HematologicalRBC Count<6.0 × 10⁶/µL

Advanced Question: How do enantiomeric forms of this compound influence receptor binding selectivity, and what experimental strategies can resolve stereospecific effects?

Methodological Answer:
The compound’s chiral center at the propanol moiety leads to enantiomer-specific activity. To assess this:

Stereochemical Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with ethanol/hexane mobile phase to isolate (R)- and (S)-enantiomers .

Receptor Assays : Perform radioligand binding studies (e.g., β-adrenergic receptors) with isolated enantiomers. For example:

  • β₁-Selectivity : (S)-enantiomer shows 10-fold higher affinity than (R) in rat cardiomyocyte assays .

Molecular Dynamics (MD) : Simulate docking conformations to identify hydrogen-bonding interactions with Asp113 in β₁-receptors .

Q. Table 3: Enantiomer-Specific Binding Affinity

Enantiomerβ₁ Receptor (IC₅₀, nM)β₂ Receptor (IC₅₀, nM)
(S)12 ± 2150 ± 20
(R)120 ± 15140 ± 18

Advanced Question: What analytical techniques are most effective for detecting environmental degradation products of this compound, and how can their persistence be modeled?

Methodological Answer:
Environmental monitoring requires:

  • Detection : Use HPLC-MS/MS with electrospray ionization (ESI) to identify hydroxylated and quinone derivatives (e.g., 1,4-naphthoquinone) in water/sediment samples .
  • Persistence Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air (log Kₐw = -3.2) and sediment (log Kₒc = 2.8) .

Q. Table 4: Degradation Products and Toxicity

ProductLC₅₀ (Aquatic, mg/L)Half-Life (Water, days)
Parent Compound7.4930
1,4-Naphthoquinone0.0355

Advanced Question: How can researchers resolve contradictions in reported toxicological data (e.g., conflicting LC₅₀ values) across studies?

Methodological Answer:
Data discrepancies often arise from methodological variability. Mitigation strategies include:

Standardized Protocols : Adopt OECD or EPA guidelines for acute toxicity testing (e.g., fixed exposure durations) .

Meta-Analysis : Use random-effects models to aggregate LC₅₀ data, adjusting for covariates like solvent carriers (DMSO vs. water) .

Mechanistic Validation : Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to confirm hepatotoxicity thresholds .

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